![molecular formula C24H28N4O8S3 B2673013 (Z)-ethyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-83-2](/img/structure/B2673013.png)

(Z)-ethyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

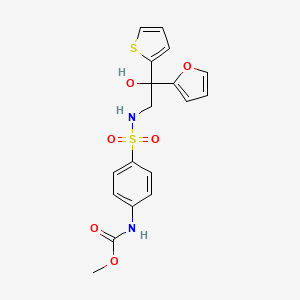

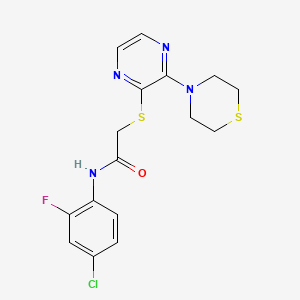

The compound appears to contain a morpholine ring, which is a common feature in many pharmaceuticals . Morpholine is a versatile intermediate and mainly used in the synthesis of pharmaceutical ingredients .

Molecular Structure Analysis

The compound likely contains a morpholine ring, a benzothiazole ring, and a sulfonyl group. The exact structure would depend on the specific arrangement and bonding of these components .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, morpholine itself has a boiling point of 147 °C and a density of 0.935 g/mL at 25 °C .Scientific Research Applications

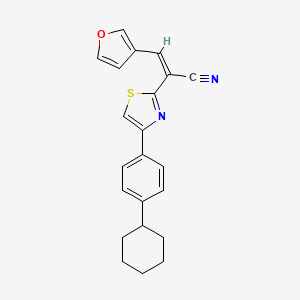

Mechanistic Studies and Reaction Pathways

- Research has explored the reaction mechanisms of related iminothiadiazolines and their reactions with activated acetylenes, highlighting complex pathways through hypervalent sulfurane and zwitterion intermediates. These studies provide insights into the reactivity and potential applications of similar compounds in synthetic chemistry (Yamamoto et al., 1989).

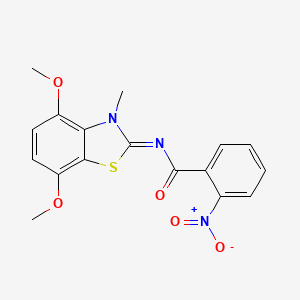

Synthesis of Bioactive Molecules

- The compound's framework has been utilized in the synthesis of derivatives with significant biological activities. For instance, derivatives of benzo[b]thiophenesulfonamide have been prepared, demonstrating ocular hypotensive activity, indicating their potential utility in treating conditions such as glaucoma (Graham et al., 1989).

Antioxidant Capacity and Reaction Pathways

- Studies on the degradation products of ABTS-derived radicals formed upon reaction with polyphenols have identified degradation products that highlight the antioxidant capacities of related compounds. This research underscores the importance of understanding the stability and reactivity of antioxidant assays in the presence of compounds with similar chemical structures (Osman et al., 2006).

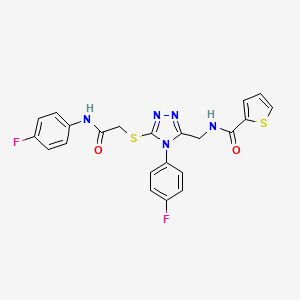

Development of Aldose Reductase Inhibitors

- Novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates, closely related to the query compound, have been synthesized and evaluated as aldose reductase inhibitors. These compounds have shown potential as novel drugs for the treatment of diabetic complications, indicating the therapeutic relevance of such chemical structures (Ali et al., 2012).

Novel Synthetic Pathways

- The synthesis of novel compounds through the reaction of aminothiazole-oximetosylates with thiols has been explored, leading to the development of new chemical entities with potential pharmacological applications. Such research highlights the versatility of thiazole derivatives in synthetic chemistry and their potential in the development of new therapeutic agents (Rezessy et al., 1991).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

ethyl 2-[2-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O8S3/c1-4-35-22(29)14-28-20-10-9-19(38(25,31)32)11-21(20)37-24(28)26-23(30)17-5-7-18(8-6-17)39(33,34)27-12-15(2)36-16(3)13-27/h5-11,15-16H,4,12-14H2,1-3H3,(H2,25,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJDQUSJWWUNTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O8S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2672932.png)

![4-Ethynyl-2-oxabicyclo[2.2.2]octane](/img/structure/B2672937.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2672945.png)

![N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2672949.png)

![7'-chloro-1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2672951.png)

![N-[2-(1-phenethylbenzimidazol-2-yl)ethyl]acetamide](/img/structure/B2672953.png)